Sucrose 1'Carboxylic Acid
CAS No.:
Cat. No.: VC16496588
Molecular Formula: C12H20O12
Molecular Weight: 356.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O12 |
|---|---|
| Molecular Weight | 356.28 g/mol |
| IUPAC Name | 3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21) |
| Standard InChI Key | QAFMXSFJVDDQAY-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Sucrose 1'-Carboxylic Acid retains the disaccharide backbone of sucrose, comprising a glucose unit (α-D-glucopyranose) linked to a modified fructose unit (β-D-fructofuranose-1'-carboxylic acid) . The IUPAC name, (2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid, reflects its intricate stereochemistry . The carboxylic acid group at the 1'-position introduces a site for hydrogen bonding and ionic interactions, altering solubility and reactivity compared to unmodified sucrose .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₁₂ | PubChem |
| Molecular Weight | 356.28 g/mol | PubChem |
| CAS Number | 150787-99-8 | SCBT |
| Solubility | Polar aprotic solvents (DMF, DMSO), water | ScienceDirect |
Spectroscopic and Computational Descriptors
The compound’s InChI key (QAFMXSFJVDDQAY-NAGQNKAHSA-N) and SMILES string (C([C@@H]1C@HO)O) provide precise representations of its 3D conformation . Theoretical studies suggest that intramolecular hydrogen bonds between OH-6′ and O-2 stabilize its structure in aqueous solutions .
Synthesis and Reactivity
Esterification Strategies
The synthesis of Sucrose 1'-Carboxylic Acid typically involves selective esterification of sucrose’s 1'-hydroxyl group. Traditional methods employ carboxylic acid chlorides or anhydrides in polar aprotic solvents like DMF or DMSO under basic conditions . Enzymatic approaches using lipases or proteases have also been explored to enhance regioselectivity, yielding monosubstituted derivatives with minimal byproducts .
Reaction Pathway:
This reaction is favored at the 1'-position due to the reduced steric hindrance and higher nucleophilicity of the fructose hydroxyl compared to glucose .
Challenges in Selectivity
Sucrose’s eight hydroxyl groups present significant selectivity challenges. Competing reactions at OH-2 (glucose) and OH-6′ (fructose) are common, necessitating optimized conditions (e.g., low temperatures, phase-transfer catalysts) to suppress polysubstitution . Anhydrous conditions are critical to prevent hydrolysis of the acid chloride intermediate .
Research Applications
Enzymology and Glycosidase Studies
Sucrose 1'-Carboxylic Acid serves as a substrate analogue for glycosyl hydrolases, enabling precise mapping of active-site interactions. Its carboxylic group mimics the transition state of glycosidic bond cleavage, making it a potent inhibitor for enzymes like invertase . Competitive inhibition assays using this compound have revealed mechanistic insights into substrate recognition and catalytic efficiency .
Analytical Chemistry
As a chromatographic standard, this derivative aids in separating complex carbohydrate mixtures via HPLC or GC-MS. Its distinct retention time and ionization profile improve the resolution of structurally similar saccharides .
Table 2: Applications in Analytical Methods
| Application | Method | Key Benefit |
|---|---|---|
| Carbohydrate Profiling | HILIC-HPLC | Distinguishes sucrose derivatives |
| Enzyme Kinetics | Fluorescence Assays | Quantifies hydrolase activity |
| Metabolic Tracing | Isotopic Labeling | Tracks sucrose utilization pathways |
Materials Science
The carboxylic acid moiety enables covalent conjugation with polymers or nanoparticles, facilitating the synthesis of carbohydrate-functionalized materials. These hybrids exhibit applications in drug delivery (e.g., targeted release systems) and biosensing .
Future Directions
Biocatalytic Production
Advances in enzyme engineering could enable scalable, green synthesis of Sucrose 1'-Carboxylic Acid using immobilized lipases or microbial systems . This approach would align with green chemistry principles by reducing solvent waste .
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